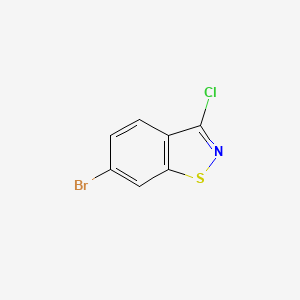

6-Bromo-3-chloro-1,2-benzothiazole

Description

Historical Context and Significance of Benzothiazole (B30560) Derivatives in Academic Research

The benzothiazole scaffold is a cornerstone in the field of medicinal chemistry and materials science. bibliomed.org Historically, research into benzothiazole derivatives has been driven by their diverse biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. bibliomed.orgnih.govpcbiochemres.com The versatility of the benzothiazole ring system allows for a wide range of chemical modifications, enabling the synthesis of large libraries of compounds for biological screening. hep.com.cn This has led to the development of numerous benzothiazole-containing drugs and research chemicals. Beyond medicine, benzothiazole derivatives have found applications in agriculture and as dyes. bibliomed.orgpcbiochemres.com

Importance of Halogenated Heterocycles in Contemporary Chemical and Biological Sciences

The introduction of halogen atoms into heterocyclic compounds is a widely used strategy in modern drug discovery and materials science. jeyamscientific.inresearchgate.net Halogenation can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For instance, the presence of halogens can enhance a compound's ability to cross cell membranes, including the blood-brain barrier. researchgate.net Furthermore, halogen atoms can participate in specific non-covalent interactions, known as halogen bonds, which can influence how a molecule interacts with proteins and other biological macromolecules. nih.gov This has made halogenated heterocycles, like 6-Bromo-3-chloro-1,2-benzothiazole, valuable building blocks in the synthesis of new therapeutic agents and functional materials. jeyamscientific.inguidechem.com The strategic placement of different halogens, such as bromine and chlorine, allows for fine-tuning of a molecule's properties. nih.gov

Current Research Landscape Pertaining to this compound and Its Structural Analogues

Current research on this compound and its analogues primarily focuses on their synthesis and potential applications in medicinal chemistry and organic synthesis. The compound itself is often utilized as a versatile intermediate for creating more complex molecules. guidechem.com For example, the chlorine atom at the 2-position of similar benzothiazoles is a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. arabjchem.org

Studies on related halogenated benzothiazoles have revealed a broad spectrum of biological activities. For instance, various substituted benzothiazole derivatives have shown promise as antitubercular agents. rsc.org The specific substitution pattern of halogens on the benzothiazole ring has been shown to be crucial for the biological activity of these compounds. nih.gov Research continues to explore the synthesis of novel analogues and to evaluate their potential as therapeutic agents for a range of diseases.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and a related compound.

Table 1: Physicochemical Properties of this compound Note: Some values are computed and may vary slightly depending on the calculation method.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClNS | PubChem nih.gov |

| Molecular Weight | 248.53 g/mol | PubChem nih.gov |

| CAS Number | 80945-86-4 | PubChem nih.gov |

| Appearance | Yellow Powder | Guidechem guidechem.com |

| pKa | -0.87±0.10 (Predicted) | Guidechem guidechem.com |

| XLogP3 | 4.2 | PubChem nih.gov |

Table 2: Physicochemical Properties of 3-Chloro-1,2-benzisothiazole (B19369) Note: Some values are computed and may vary slightly depending on the calculation method.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNS | PubChem nih.gov |

| Molecular Weight | 169.63 g/mol | PubChem nih.gov |

| Melting Point | 38 - 39 °C | Fisher Scientific fishersci.com |

| Boiling Point | 80 - 86 °C | Fisher Scientific fishersci.com |

| XLogP3 | 3.3 | PubChem nih.gov |

Properties

IUPAC Name |

6-bromo-3-chloro-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUXIIFLIZPNRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427081-05-7 | |

| Record name | 6-bromo-3-chloro-1,2-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 3 Chloro 1,2 Benzothiazole

Electrophilic Substitution Reactions on the Benzene (B151609) Moiety

The fusion of the electron-deficient isothiazole (B42339) ring to the benzene ring deactivates the carbocyclic system towards electrophilic attack compared to benzene itself. However, electrophilic substitution is a key reaction for the functionalization of the 1,2-benzisothiazole (B1215175) core. thieme-connect.dethieme-connect.de For the parent 1,2-benzisothiazole, electrophilic substitution reactions are directed primarily to the C4 position. thieme-connect.dethieme-connect.de In the case of 6-Bromo-3-chloro-1,2-benzothiazole, the existing substituents guide the position of further substitution. The bromine at C6 is a deactivating but ortho-, para-directing group, while the benzisothiazole nucleus itself directs to C4 and C6. Considering the deactivating effect of the heterocyclic part and the existing bromine, electrophilic attack is expected to be challenging but would likely be directed to the C4 or C7 positions. For instance, nitration of monosubstituted 2,1-benzisothiazoles has shown that the directing influence of the substituent on the benzene ring is decisive. rsc.org

Common electrophilic substitution reactions for related benzisothiazole systems include nitration and halogenation. thieme-connect.de

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 6-Bromo-3-chloro-4-nitro-1,2-benzothiazole | The C4 position is activated by the adjacent sulfur atom and is a common site for electrophilic attack on the 1,2-benzisothiazole nucleus. thieme-connect.dethieme-connect.de |

| Bromination | Br₂/FeBr₃ | 4,6-Dibromo-3-chloro-1,2-benzothiazole | Similar to nitration, the C4 position is the most likely site for further halogenation. thieme-connect.de |

Nucleophilic Substitution Reactions on the 1,2-Benzothiazole Core

The chlorine atom at the C3 position of the 1,2-benzisothiazole ring is highly susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide range of functional groups. It is possible to successfully replace the 3-chlorine atom with nucleophiles such as ammonia (B1221849), various amines, metal alkoxides, and enolates. thieme-connect.de This substitution is a synthetically useful procedure for creating diverse 3-substituted 1,2-benzisothiazoles. thieme-connect.dersc.org However, the reaction outcome can be sensitive to the nature of the nucleophile, with some "hard" nucleophiles promoting ring-opening instead of substitution. thieme-connect.dersc.org

Table 2: Examples of Nucleophilic Substitution at the 3-Chloro Position of 1,2-Benzisothiazole Analogs

| Substrate | Nucleophile/Reagents | Product | Reference |

|---|---|---|---|

| 3-Chloro-1,2-benzisothiazole (B19369) | Ethanolic sodium ethoxide | 3-Ethoxy-1,2-benzisothiazole | rsc.org |

| 3-Chloro-1,2-benzisothiazole | Diethyl sodiomalonate | Diethyl 1,2-benzisothiazol-3-ylmalonate | rsc.org |

| 3-Chloro-1,2-benzisothiazole 1,1-dioxide | Amines, Thiols | 3-Amino/Thio-1,2-benzisothiazole 1,1-dioxides | researchgate.net |

The bromine atom on the benzene ring is generally less reactive towards nucleophilic aromatic substitution than the chlorine at the C3 position. For substitution to occur at C6, the reaction typically requires activation by strong electron-withdrawing groups on the ring and more forcing conditions. The bromine atom at position 6 creates a site susceptible to nucleophilic aromatic substitution. vulcanchem.com The functionalization at this position is a key step in the synthesis of various biologically active benzothiazole (B30560) derivatives. semanticscholar.org

Reactions Involving the Thiazole (B1198619) Heteroatoms (S, N) and Ring System

The nitrogen and sulfur atoms of the thiazole ring also participate in chemical transformations.

N-Alkylation: The nitrogen atom can be alkylated using reagents like triethyloxonium (B8711484) tetrafluoroborate (B81430) or dimethyl sulfate, forming 1,2-benzisothiazolium salts. thieme-connect.de These salts can be thermally unstable; for example, heating 3-chloro-2-ethyl-1,2-benzisothiazolium chloride results in the loss of chloroethane (B1197429) to regenerate the neutral 3-chloro-1,2-benzisothiazole. thieme-connect.de

Oxidation: Oxidation of the sulfur atom can occur, leading to the corresponding 1,2-benzisothiazole 1,1-dioxides. These oxidized derivatives, such as 3-chloro-1,2-benzisothiazole 1,1-dioxide (a derivative of saccharin), exhibit their own distinct reactivity. researchgate.net

Cycloaddition: While less common due to the aromatic stability of the ring, thiazoles can undergo cycloaddition reactions, often at high temperatures. For instance, Diels-Alder reactions with alkynes can lead to pyridines after the extrusion of sulfur. wikipedia.org

Ring-Opening and Ring-Transformation Reactions of the Benzothiazole Nucleus

A significant aspect of the reactivity of 3-halo-1,2-benzisothiazoles is their tendency to undergo ring cleavage when treated with certain nucleophiles. thieme-connect.dethieme-connect.de This reaction pathway competes with direct nucleophilic substitution at the C3 position.

Hard nucleophiles like sodium cyanide, butyllithium, and sodium thiophenoxide often induce fission of the S-N bond in the thiazole ring. thieme-connect.dersc.org This leads to the formation of various ring-opened products. For example, the reaction of 3-chloro-1,2-benzisothiazole with:

Sodium cyanide in aqueous acetone (B3395972) yields a mixture of o-cyanophenyl thiocyanate (B1210189) and bis(o-cyanophenyl) disulfide. rsc.org

n-Butyllithium gives o-(n-butylthio)benzonitrile in high yield. thieme-connect.dersc.org

Sodium thiophenoxide results mainly in bis(o-cyanophenyl) disulfide. rsc.org

In some cases, these ring-opening reactions can be followed by recyclization to form new heterocyclic systems. The reaction of 3-chloro-1,2-benzisothiazole with diethyl malonate under certain phase-transfer catalysis conditions can lead to the formation of 3-(3-aminobenzo[b]thiophen-2-yl)-1,2-benzisothiazole, a complex ring-transformed product. rsc.org Furthermore, rhodium-catalyzed reactions of 3-chloro-1,2-benzisothiazole with aryldiazoacetates can lead to a ring expansion, forming 2H-1,3-benzothiazine derivatives. nih.gov

Mechanistic Studies of Key Reactions Utilizing this compound

The mechanisms of the reactions involving 1,2-benzisothiazole derivatives are complex and can proceed through several pathways.

For the reactions of 3-chloro-1,2-benzisothiazole with nucleophiles that lead to ring-opened products, mechanisms involving initial nucleophilic attack at either the sulfur atom or the C3-chlorine have been proposed. rsc.org

Attack at Sulfur: The nucleophile attacks the electrophilic sulfur atom, leading to the cleavage of the weak S-N bond. This generates a thiolate intermediate which can then undergo further reactions, such as dimerization to form a disulfide.

Attack at Chlorine (via Ring-Opening): While seemingly a standard substitution, the attack of a hard nucleophile at the C3 position can trigger a cascade. The initial substitution product may be unstable and undergo subsequent ring-opening to form products like o-cyanophenyl derivatives.

In contrast, nucleophilic substitution at the C3 position with "softer" nucleophiles like alkoxides or certain amines likely proceeds through a more direct addition-elimination mechanism, preserving the heterocyclic ring. rsc.org

The ring expansion of 3-chloro-1,2-benzisothiazole with rhodium carbenoids is believed to proceed via an N-S bond insertion mechanism, leading to the formation of a larger 1,3-benzothiazine ring. nih.gov

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 3 Chloro 1,2 Benzothiazole

Vibrational Spectroscopy Studies (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in 6-Bromo-3-chloro-1,2-benzothiazole.

FT-IR Spectroscopy: The FT-IR spectrum of related benzothiazole (B30560) derivatives reveals characteristic absorption bands. For instance, in 6-bromo-3-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazol-2(3H)-one, a sharp peak corresponding to the C=O group is observed at 1766 cm⁻¹. acgpubs.org Aromatic C-H stretching vibrations are typically seen in the 3100-3000 cm⁻¹ region. arabjchem.org The C=N stretching vibration in the benzothiazole ring of some derivatives appears around 1598-1495 cm⁻¹. acgpubs.org The presence of the C-Cl and C-Br bonds would also give rise to characteristic absorptions in the lower frequency region of the spectrum.

A summary of expected vibrational frequencies for key functional groups is presented in the table below.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FT-IR |

| C=N Stretch | ~1600-1500 | FT-IR, Raman |

| C=O Stretch (in derivatives) | ~1766 | FT-IR |

| C-Cl Stretch | ~800-600 | FT-IR, Raman |

| C-Br Stretch | ~700-500 | FT-IR, Raman |

| C-S Stretch | ~700-600 | Raman |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the specific proton and carbon environments within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For a related compound, 6-bromobenzothiazole (B1273717), the protons on the benzene (B151609) ring appear as a doublet for H-7 at δ 7.57 ppm, a doublet of doublets for H-5 at δ 7.41 ppm, and a doublet for H-4 at δ 6.73 ppm. mdpi.com In another derivative, the aromatic protons of a 6-bromobenzo[d]thiazol-2(3H)-one moiety show signals between δ 7.11 and 7.73 ppm. acgpubs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. For a 6-bromobenzo[d]thiazol-2(3H)-one derivative, the carbon signals for the benzothiazole ring were observed at δ 111.1, 114.5, 120.8, 121.4, 126.1, 129.5, and 142.5 ppm. acgpubs.org The carbon attached to the bromine atom typically appears in the range of 110-120 ppm.

The following table summarizes the expected chemical shifts for this compound.

| Atom | Expected Chemical Shift (δ, ppm) |

| ¹H (Aromatic) | 6.7 - 7.8 |

| ¹³C (Aromatic) | 110 - 145 |

| ¹³C (C-Br) | ~110-120 |

| ¹³C (C-Cl) | ~130-140 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which allows for the confirmation of its elemental composition. The molecular formula of this compound is C₇H₃BrClNS, with a calculated molecular weight of approximately 248.53 g/mol . biosynth.com HRMS analysis of related brominated and chlorinated benzothiazole derivatives consistently shows the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). For example, the HRMS data for a similar compound, 6-bromo-3-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazol-2(3H)-one, showed a molecular ion peak [M+] at m/z 467. acgpubs.org

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 247.89308 | Data not available |

| [M+Na]⁺ | 269.87502 | Data not available |

Computational Chemistry and Theoretical Characterization of 6 Bromo 3 Chloro 1,2 Benzothiazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost. For 6-Bromo-3-chloro-1,2-benzothiazole, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in elucidating its fundamental characteristics. mdpi.com

Optimization of Molecular Structure and Geometry

The first step in the computational analysis of a molecule is the optimization of its geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. For substituted benzothiazoles, DFT calculations can accurately predict bond lengths and bond angles. nbu.edu.sacore.ac.ukmdpi.com

In this compound, the fusion of the benzene (B151609) and thiazole (B1198619) rings creates a bicyclic system. The substitution of a bromine atom at the 6-position and a chlorine atom at the 3-position influences the geometry of the parent benzothiazole (B30560) structure. DFT calculations would likely show that the C-C bond lengths within the benzene ring are in the range of 1.39 to 1.41 Å, typical for aromatic systems. The C-S and C=N bond lengths in the thiazole ring are expected to be around 1.75 Å and 1.30 Å, respectively. nbu.edu.sa The presence of the halogen substituents is not expected to cause significant distortion of the planar benzothiazole ring system.

Analysis of Electronic Properties (HOMO-LUMO Energy Gaps, Electrostatic Potential Surfaces)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scirp.orgproteobiojournal.comekb.eg In the MEP map of this compound, the regions of negative electrostatic potential (typically colored in red and yellow) would be located around the electronegative nitrogen and sulfur atoms, as well as the halogen atoms, indicating these are the likely sites for electrophilic attack. Regions of positive potential (colored in blue) would be found around the hydrogen atoms of the benzene ring, suggesting these are the probable sites for nucleophilic attack.

Prediction of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. mdpi.commdpi.com The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. For this compound, the characteristic vibrational frequencies would include the C=N stretching vibration in the thiazole ring and the C-Br and C-Cl stretching vibrations. The calculated ¹H and ¹³C NMR chemical shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the interpretation of experimental NMR spectra and the structural elucidation of the molecule. mdpi.com

Aromaticity Assessment Using Computational Indices (e.g., Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS))

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic molecules due to the delocalization of π-electrons. The aromaticity of the benzene and thiazole rings in this compound can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The HOMA index is a geometry-based measure of aromaticity, with values ranging from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system. mdpi.comgithub.io For benzothiazole derivatives, the HOMA values for the benzene ring are typically higher than those for the thiazole ring, indicating a greater degree of aromaticity in the benzene ring. mdpi.com

NICS is a magnetic criterion for aromaticity, where negative values indicate aromaticity and positive values indicate anti-aromaticity. github.io The NICS values are typically calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). For benzothiazole systems, the benzene ring generally exhibits more negative NICS values than the thiazole ring, which is consistent with the HOMA results. mdpi.com

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. wjahr.com For a relatively rigid molecule like this compound, MD simulations can be employed to explore its conformational space, although significant conformational changes are not expected. More importantly, MD simulations can provide insights into the interactions of the molecule with its environment, such as a solvent or a biological receptor. tcmsp-e.combiointerfaceresearch.com By simulating the molecule in a box of water molecules, for example, one can study its solvation and the nature of its intermolecular interactions, such as hydrogen bonding and van der Waals forces. These simulations can also be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry can be used to investigate the mechanisms of chemical reactions by mapping out the potential energy surface and identifying the transition states that connect reactants and products. nih.govresearchgate.netnih.gov For this compound, theoretical studies could be conducted to explore its reactivity in various chemical transformations. For instance, the mechanism of nucleophilic aromatic substitution at the carbon atoms bearing the halogen substituents could be investigated. By calculating the activation energies for different reaction pathways, it is possible to predict the most likely reaction products. acs.org DFT calculations can be used to locate the transition state structures and calculate their energies, providing crucial information about the reaction kinetics. researchgate.net Such studies are essential for understanding the chemical behavior of the molecule and for designing new synthetic routes.

Computational Approaches for Structure-Activity Relationship (SAR) Prediction

Computational methods are integral to modern drug discovery, providing powerful tools to predict the biological activity of chemical compounds and to understand their structure-activity relationships (SAR). For this compound and its analogs, a variety of in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, have been employed to elucidate the structural features governing their therapeutic potential. These approaches are crucial for optimizing lead compounds and designing new derivatives with enhanced efficacy and selectivity. biointerfaceresearch.com, scispace.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties. For benzothiazole derivatives, QSAR models have been successfully developed to predict their activity against various targets, including cancer cell lines and microbes. mdpi.com, nih.gov

One study on the antimalarial activity of aminobenzothiazole derivatives utilized the semi-empirical AM1 method to calculate electronic descriptors. The resulting QSAR equation revealed a strong correlation between the predicted and experimental activities, highlighting the importance of electronic properties such as the net atomic charges on specific carbon atoms (qC4, qC5, qC6), the energy of the lowest unoccupied molecular orbital (LUMO), the energy of the highest occupied molecular orbital (HOMO), and polarizability (α). semanticscholar.org The robustness of this model, indicated by its high correlation coefficient (r = 0.994) and low standard error (SE = 0.094), demonstrates the predictive power of QSAR in this chemical class. semanticscholar.org

Another QSAR analysis focused on the antiproliferative activity of halogen- and amidino-substituted benzazoles against T-cell lymphoma cells. mdpi.com, nih.gov This study found that the substituents at position 6 of the benzazole ring significantly influence activity, with topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes being key determinants. mdpi.com, nih.gov Such findings are directly relevant to understanding the SAR of this compound, as the bromine atom at position 6 would contribute significantly to these descriptors.

Table 1: Key Molecular Descriptors in QSAR Models for Benzothiazole Derivatives

| Descriptor Category | Specific Descriptors | Predicted Activity | Reference |

| Electronic | Net atomic charges (qC4, qC5, qC6), ELUMO, EHOMO, Polarizability (α) | Antimalarial | semanticscholar.org |

| Topological/Spatial | Atomic mass distribution, Polarizability, Van der Waals volumes | Antiproliferative | mdpi.com, nih.gov |

| Physicochemical | SlogP_VSA, xsurf_CW | ABAD Inhibition (Alzheimer's) | nih.gov |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. biointerfaceresearch.com, mdpi.com This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of their activity. nih.gov For benzothiazole derivatives, docking studies have been instrumental in identifying potential biological targets and in explaining their observed activities. biointerfaceresearch.com, nih.gov, hilarispublisher.com

For instance, in a study investigating benzothiazole-isothiourea derivatives as potential multi-target compounds for Alzheimer's disease, molecular docking was used to evaluate their inhibitory activity against acetylcholinesterase (AChE) and β-amyloid (Aβ1-42) aggregation. mdpi.com The docking results, expressed as binding free energy (ΔG), helped in selecting the most promising compounds for synthesis and further in vitro testing. mdpi.com

Similarly, docking studies on benzothiazole derivatives as potential inhibitors of trehalase in malaria vectors revealed binding affinities in the range of -7.4 to -8.7 kcal/mol, suggesting a strong interaction with the target enzyme. frontiersin.org, nih.gov These studies also identified key amino acid residues involved in the binding, providing a structural basis for the observed inhibitory activity. frontiersin.org, nih.gov

In the context of anticancer research, molecular docking of benzothiazole-thiazole hybrids against the p56lck enzyme, a protein kinase involved in cancer, has provided valuable information on the structural requirements for inhibition. biointerfaceresearch.com The docking scores and binding modes helped in identifying competitive inhibitors and in designing new analogs with improved anticancer profiles. biointerfaceresearch.com

Table 2: Examples of Molecular Docking Studies on Benzothiazole Derivatives

| Target | Biological Activity | Key Findings | Reference |

| Acetylcholinesterase (AChE) & Aβ1-42 | Alzheimer's Disease | Identified derivatives with better binding affinity than reference compounds. | mdpi.com |

| Anopheles Trehalase | Insecticidal (Malaria vector control) | Predicted strong binding affinities (-8.7 kcal/mol for the best hit). | frontiersin.org, nih.gov |

| p56lck Protein Kinase | Anticancer | Elucidated structural requirements for enzyme inhibition. | biointerfaceresearch.com |

| Dihydroorotase | Antimicrobial | Showed inhibition of the enzyme might contribute to antimicrobial actions. | nih.gov |

The application of these computational approaches provides a framework for predicting the SAR of this compound. The presence of the bromo and chloro substituents would significantly influence its electronic and steric properties, which in turn would affect its binding affinity to various biological targets. Future in silico studies focusing specifically on this compound could leverage these established methodologies to explore its therapeutic potential across a range of diseases.

Structure Activity Relationship Sar Investigations of 6 Bromo 3 Chloro 1,2 Benzothiazole and Its Analogues

The Decisive Influence of Halogen Substituents

The presence and position of halogen atoms on a molecular scaffold are not mere decorations; they are critical determinants of a compound's physicochemical properties and, by extension, its reactivity. In 6-Bromo-3-chloro-1,2-benzothiazole, the bromine atom at the C6 position and the chlorine atom at the C3 position exert significant electronic and steric effects that shape its molecular behavior.

Studies on related halogenated benzothiazoles have shown that such substitutions can profoundly impact their utility as building blocks in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and dyes. guidechem.com The unique combination of bromine and chlorine in this compound is anticipated to create a distinct reactivity profile compared to its non-halogenated or mono-halogenated counterparts.

Weaving Structure to Behavior: Correlations in Chemical Reactivity

The chemical behavior of this compound is intrinsically linked to its structural modifications. The strategic placement of the bromo and chloro substituents provides reactive handles for further chemical transformations. For instance, the 2-aminobenzothiazole (B30445) moiety, a related structural motif, is known to be a highly reactive intermediate for the synthesis of a variety of fused heterocyclic compounds. researchgate.net

While specific reactivity data for this compound is not extensively documented in publicly available literature, general principles of benzothiazole (B30560) chemistry suggest that the C-Cl bond at the 3-position would be susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, thereby enabling the generation of a library of derivatives for further investigation.

Structure-activity relationship studies on analogous benzothiazole derivatives have consistently demonstrated that modifications, even subtle ones, can lead to significant changes in biological activity. nih.govacs.orgnih.gov For example, in a series of benzothiazole-based inhibitors, the sulfonyl group, a piperidine (B6355638) ring, and the benzothiazole core were identified as key components for their activity. nih.gov The substitution pattern on the benzothiazole ring is a critical factor in fine-tuning the desired chemical and biological properties.

The Critical Role of Isomerism and Stereochemistry

Positional isomerism, which involves changing the position of substituents on the benzothiazole ring, can dramatically alter a molecule's properties. For example, a comparative analysis of 5-iodo- and 6-iodo-2-methyl-1,3-benzothiazole (B1270502) revealed significant differences in their electronic distributions and intermolecular interaction patterns, stemming solely from the different placement of the iodine atom. Similarly, moving the bromine atom from the C6 position or the chlorine atom from the C3 position in the target compound would likely result in a new molecule with distinct physical and chemical characteristics. Research on carbazole–cyanostilbene derivatives with benzothiazole substituents at different positions has shown that while some photophysical properties remained similar, even subtle structural variations can be significant. rsc.orgrsc.org

Stereochemistry, which deals with the three-dimensional arrangement of atoms, becomes particularly relevant when chiral centers are present or introduced into the molecule. The synthesis of Reissert compounds from benzothiazole has been a subject of stereochemical investigation. acs.org Although this compound itself is achiral, its derivatives can possess stereocenters, and the biological activity of different enantiomers or diastereomers can vary significantly.

Unraveling SAR: A Marriage of Computational and Experimental Methods

The elucidation of structure-activity relationships is a synergistic endeavor that combines the predictive power of computational chemistry with the empirical validation of experimental work. researchgate.net For complex molecules like this compound and its analogues, a variety of techniques are employed to understand how structure dictates function. nih.govmdpi.commdpi.com

Computational Approaches:

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, optimized geometry, and reactivity of molecules. researchgate.netrsc.org DFT calculations can provide insights into:

Molecular Electrostatic Potential (MEP): This helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding chemical reactivity and kinetic stability. researchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated to quantify the reactivity of a molecule. scirp.org

Molecular docking is another computational technique that predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. wjahr.com This method is invaluable in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.

Experimental Approaches:

A range of analytical techniques are essential for characterizing the structure and properties of newly synthesized compounds. These include:

Spectroscopic Methods: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the chemical structure of benzothiazole derivatives. mdpi.com

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in its crystalline state, offering invaluable information about bond lengths, bond angles, and intermolecular interactions. nih.gov

By integrating these computational and experimental methodologies, researchers can build robust SAR models that guide the rational design of new benzothiazole derivatives with tailored properties.

Advanced Research Applications and Biochemical Activities Pre Clinical, Mechanistic Focus

Applications as Versatile Building Blocks in Complex Organic Synthesis

The structural framework of 6-Bromo-3-chloro-1,2-benzothiazole serves as a valuable scaffold in the field of organic synthesis. The presence of the reactive chloro and bromo groups allows for sequential and site-selective modifications, making it an ideal starting material for constructing more elaborate molecular structures.

Synthesis of Novel Heterocyclic Systems and Fused Ring Structures

The benzothiazole (B30560) nucleus is a fundamental component in many pharmaceutically important molecules. The reactivity of the chloro and bromo substituents on the this compound ring system facilitates the synthesis of novel heterocyclic and fused-ring structures. For instance, the chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the formation of new rings.

Research has demonstrated the synthesis of complex heterocyclic systems by leveraging the reactivity of similar benzothiazole derivatives. For example, new 8-bromo-9-chloro-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles have been synthesized by reacting 2-hydrazino-6-bromo-7-chlorobenzothiazole with formic acid. researchgate.net This highlights the potential for this compound to undergo analogous transformations, leading to the creation of diverse heterocyclic frameworks. The bromine atom at the 6-position can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to introduce aryl or vinyl groups, further expanding the molecular complexity.

The synthesis of uracil-containing N-benzothiazolyl benzamides has been reported, showcasing the utility of benzothiazole derivatives in creating compounds with potential biological activity. semanticscholar.org Similarly, the development of benzothiazole-piperazine compounds has been explored for their potential antidepressant properties. semanticscholar.org These examples underscore the role of the benzothiazole scaffold as a key building block in the generation of diverse and potentially bioactive molecules.

Development of Privileged Scaffolds for Chemical Library Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. researchgate.netacs.org The benzothiazole core is considered one such privileged structure, as its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgpcbiochemres.comresearchgate.netjchemrev.com

The compound this compound, with its multiple points for diversification, is an excellent candidate for the development of chemical libraries based on this privileged scaffold. By systematically varying the substituents at the 3- and 6-positions, a large and diverse collection of compounds can be generated. This library can then be screened against various biological targets to identify new lead compounds for drug discovery. The ability to readily modify the this compound core makes it a valuable tool for exploring chemical space and identifying novel therapeutic agents.

Contributions to Materials Science Research

The unique electronic and photophysical properties of the benzothiazole ring system have also led to its exploration in the field of materials science.

Development of Organic Electronic Materials and Optoelectronic Devices

Benzothiazole derivatives are known to possess interesting photophysical properties, including fluorescence, which makes them suitable for applications in organic electronic materials and optoelectronic devices. mdpi.commdpi.com The introduction of bromo and chloro substituents in this compound can modulate these properties, allowing for the fine-tuning of the material's electronic and optical characteristics.

The 2,1,3-benzothiadiazole (B189464) (BTD) core, a related heterocyclic system, is a well-known electron acceptor unit used in the development of fluorescent probes, phototheranostics, and organic solar cells. acs.org The functionalization of such systems is crucial for optimizing their performance in these applications. The reactive sites on this compound provide a pathway for incorporating this scaffold into larger conjugated systems, which are essential for organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Design of Chemical Sensors

The development of chemical sensors for the detection of various analytes is a significant area of research. The benzothiazole scaffold has been utilized in the design of colorimetric and fluorescent sensors. For example, a sensor based on a functionalized 2-hydrazinobenzothiazole (B1674376) with bithiophene has been developed for the detection of cyanide ions. acs.org

The reactivity of this compound allows for the attachment of specific recognition units that can selectively bind to target analytes. Upon binding, a change in the electronic properties of the benzothiazole core can lead to a detectable signal, such as a change in color or fluorescence. This makes this compound a promising platform for the development of new and efficient chemical sensors for environmental monitoring and other applications. nih.gov

Exploration in Polymer Chemistry

The bifunctional nature of this compound, with its two reactive halogen atoms, makes it a potential monomer for the synthesis of novel polymers. Through polycondensation or cross-coupling polymerization reactions, this compound can be incorporated into polymer backbones, leading to materials with unique properties.

Benzothiazole-containing polymers have been investigated for various applications, including as components in organic electronics and as materials with enhanced thermal stability. pcbiochemres.com The presence of the bromo and chloro substituents on the monomer unit can influence the solubility, processability, and electronic properties of the resulting polymer, offering a way to tailor the material's characteristics for specific applications.

Radiolabeled Derivatives for Advanced Imaging Research (e.g., amyloid imaging)

The development of radiolabeled compounds for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a critical area of diagnostic research. Benzothiazole derivatives, structurally related to Thioflavin-T, a dye used for identifying amyloid plaques, have been identified as promising candidates for developing agents to image β-amyloid (Aβ) plaques in the brain, a hallmark of Alzheimer's disease. nih.gov

Researchers have successfully synthesized and evaluated various radiolabeled benzothiazoles. For instance, 11C-labeled imidazo[2,1-b]benzothiazoles (IBTs) have shown high binding affinity for Aβ plaques. acs.orgresearchgate.net One such derivative, [11C]5, demonstrated favorable properties including high initial brain uptake, rapid clearance from a normal brain, and high in vitro affinity for Aβ aggregates, making it a strong candidate for PET imaging. acs.org Similarly, other studies have focused on F-18 and Ga-68 labeled benzothiazoles. researchgate.netnih.gov F-18 labeled 2-phenylbenzothiazoles have shown high binding affinities for Aβ plaques in human brain homogenates. researchgate.net Furthermore, 68Ga-labeled benzothiazole derivatives are being investigated for imaging Aβ plaques in cerebral amyloid angiopathy, with some showing specific binding to amyloid plaques. nih.gov

While direct radiolabeling of this compound is not extensively documented in the reviewed literature, the established success of other halogenated and substituted benzothiazoles as imaging agents suggests a strong rationale for developing radiolabeled versions of this compound for similar applications. The presence of the bromo and chloro groups could influence the pharmacokinetic and binding properties of a potential radiotracer.

Investigations into Biochemical Mechanisms and Pre-clinical Biological Activities

Derivatives of this compound have been investigated for a variety of biochemical and biological activities, most notably for their antimicrobial and anticancer properties.

Benzothiazole derivatives are recognized for their broad-spectrum antimicrobial properties, exhibiting activity against both bacteria and fungi. jchr.orgresearchgate.netchemistryjournal.net The inclusion of a halogen atom, such as bromine or chlorine, in the benzothiazole structure is often associated with enhanced antimicrobial efficacy. nih.govtandfonline.com

Numerous in vitro studies have demonstrated the efficacy of benzothiazole derivatives against a range of pathogenic microbes. For example, newly synthesized 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have been tested against Gram-positive bacteria like Streptococcus pyogenes and Staphylococcus aureus, and Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. acgpubs.org Certain derivatives with 3-chlorophenyl and 3,5-dichlorophenyl substitutions on the triazole ring showed excellent inhibition against S. aureus. acgpubs.org

Other studies have reported the synthesis of benzothiazole derivatives that show significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger and Candida albicans. jchr.orghumanjournals.comscispace.comresearchgate.net For instance, some synthesized compounds demonstrated significant antifungal activity against Aspergillus niger and Candida albicans. jchr.org The minimum inhibitory concentration (MIC) values for some benzothiazole derivatives against various bacterial strains have been reported in the range of 25 to 200 µg/mL. nih.gov

Interactive Table: In Vitro Antimicrobial Activity of Benzothiazole Derivatives

| Compound Type | Target Microorganism | Activity/Observation | Reference |

| 6-bromobenzo[d]thiazol-2(3H)-one- acs.orgresearchgate.netnih.govtriazole hybrids | S. aureus, S. pyogenes, P. aeruginosa, K. pneumoniae | Compounds with 3-chlorophenyl and 3,5-dichlorophenyl groups on the triazole ring showed excellent inhibition against S. aureus. | acgpubs.org |

| Benzothiazole derivatives | E. coli, S. aureus, A. niger | Active compounds induced DNA and protein leakage in Aspergillus niger spores. | nih.gov |

| Benzothiazole derivatives | E. coli, S. aureus, A. niger, C. albicans | Compounds A1, A2, and A9 showed promising antibacterial activity against E. coli and S. aureus. Compounds A1, A2, A4, A6, and A9 showed significant antifungal activity. | jchr.org |

| Thiazolyl aminobenzothiazole derivatives | E. coli, P. aeruginosa, S. aureus, B. subtilis | Compound 20 showed excellent activity against Gram-positive bacteria. Compound 18 exhibited remarkable activity against Gram-negative bacteria. | tandfonline.com |

| Benzothiazole derivatives | S. aureus, B. subtilis, K. pneumoniae, P. aeruginosa, E. coli, C. albicans | A series of 2-[4-(4-substitutedbenzamido/phenylacetamido)phenyl] benzothiazole derivatives were evaluated for their antimicrobial activities. | scispace.com |

The antimicrobial action of benzothiazole derivatives is believed to occur through various molecular mechanisms. One proposed mechanism is the inhibition of essential bacterial enzymes. For example, some benzothiazole derivatives have been shown to inhibit dihydroorotase, an enzyme crucial for pyrimidine (B1678525) synthesis in bacteria. nih.gov Molecular docking studies have suggested that these compounds can form hydrogen bonds with the active site residues of the enzyme, and their bulky thiazole (B1198619) and naphthalene (B1677914) rings may block substrate access. nih.gov

Other potential mechanisms include the inhibition of DNA gyrase, dihydropteroate (B1496061) synthase, and peptide deformylase. nih.gov For instance, some derivatives have shown potent inhibition against the DNA gyrase enzyme. nih.gov The ability of these compounds to interfere with multiple cellular targets likely contributes to their broad-spectrum antimicrobial activity. nih.gov

The anticancer potential of benzothiazole derivatives has been a significant area of research. nih.govtandfonline.comnih.gov These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the induction of apoptosis.

A variety of benzothiazole derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human tumor cell lines. For instance, a series of 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole hybrids were tested against MCF-7 (breast) and HeLa (cervical) cancer cell lines, with some compounds showing good cytotoxicity compared to the standard drug cisplatin. acgpubs.org

Other studies have reported the synthesis of benzothiazole derivatives bearing piperazino-arylsulfonamides and arylthiol analogues, which showed activity against both hematological and solid tumor-derived cell lines. researchgate.netarkat-usa.org Specifically, compounds 5c, 5d, 5j, 6b, 6c, and 6j from one study were identified as the most potent, with CC50 ranges of 8-24 µM. researchgate.net The presence of chloro-substitutions on the phenyl ring appeared to be a key factor for the observed antiproliferative activity. researchgate.net Furthermore, some benzothiazole derivatives have exhibited potent activity against various cancer cell lines including laryngeal, pancreatic, colon, and lung carcinoma. nih.govtandfonline.com

Interactive Table: In Vitro Anticancer Activity of Benzothiazole Derivatives

| Compound Type | Cancer Cell Line(s) | Key Findings | Reference(s) |

| 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole hybrids | MCF-7 (breast), HeLa (cervical) | Compounds 3e and 3f showed better cytotoxic activity than other synthesized compounds when compared to cisplatin. | acgpubs.org |

| Benzothiazole bearing piperazino-arylsulfonamides and arylthiol analogues | Various human tumor-derived cell lines | Compounds 5c, 5d, 5j, 6b, 6c, and 6j were the most potent, with CC50 values ranging from 8-24 µM. | researchgate.net |

| Cyano and amidinobenzothiazole derivatives | Hep-2 (laryngeal), MCF-7 (breast), HeLa (cervical), MiaPaCa-2 (pancreatic), SW 620 (colon), H 460 (lung) | A pyrimidine-based carbonitrile benzothiazole derivative showed potent activity against all tested cancer cell lines. | nih.govtandfonline.com |

| Phenylacetamide derivatives with a benzothiazole nucleus | AsPC-1, Capan-2, BxPC-3 (pancreatic), PTJ64i, PTJ86i (paraganglioma) | A majority of the tested compounds affected cancer cell viability with potency comparable or superior to the reference compound. | mdpi.com |

Anti-inflammatory and Analgesic Research

Benzothiazole derivatives have consistently been reported to possess anti-inflammatory and analgesic properties. ptfarm.plresearchgate.net This has spurred research into synthesizing and evaluating novel compounds for their potential to treat pain and inflammation, with some non-acidic derivatives showing considerable activity without the gastrointestinal side effects common to other anti-inflammatory drugs.

The anti-inflammatory effects of benzothiazole compounds are linked to their ability to inhibit key mediators in the inflammatory cascade. Research on dual-target inhibitors has shown that benzothiazole-based molecules can effectively block enzymes responsible for the breakdown of anti-inflammatory signaling lipids. nih.gov For example, the inhibition of soluble epoxide hydrolase (sEH) leads to an increase in the concentration of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov

To understand the anti-inflammatory and analgesic effects of benzothiazoles at a molecular level, researchers have focused on identifying specific protein targets.

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH): A significant development has been the creation of dual sEH/FAAH inhibitors based on a benzothiazole-phenyl scaffold. nih.gov FAAH is the enzyme that degrades anandamide, an endocannabinoid with analgesic properties. By inhibiting both sEH and FAAH, these dual-acting compounds can simultaneously reduce inflammation and pain through distinct but complementary pathways. A 2-chloro analog in this class was identified as a particularly potent dual inhibitor, demonstrating IC₅₀ values of 7 nM for human FAAH and 9.6 nM for human sEH. nih.gov

p38α Mitogen-Activated Protein Kinase (MAPK): Benzothiazole derivatives have also been identified as potent inhibitors of p38α MAPK, a key enzyme in the cellular response to inflammatory cytokines. researchgate.net One such derivative demonstrated an IC₅₀ value of 36 nM, highlighting its potential to modulate inflammatory signaling pathways. researchgate.net

Antitubercular Activity against Mycobacterium tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. rsc.org Benzothiazole has emerged as a "privileged scaffold" in this area, with many of its derivatives showing promising activity against the H37Rv strain of Mtb. rsc.orgresearchgate.net

The in vitro antitubercular activity of benzothiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. Studies have explored how different substituents on the benzothiazole ring affect its potency.

A study comparing 2-mercaptobenzothiazole (B37678) derivatives with various electron-withdrawing groups at the 6-position found that a 6-bromo substitution resulted in an MIC range of 32–128 µg/mL against M. tuberculosis. nih.gov In the same study, the 6-chloro derivative showed a slightly better MIC range of 16–64 µg/mL, while the 6-fluoro derivative was the most potent of the three, with an MIC of 4–16 µg/mL. nih.gov Other research has shown that different substitutions, such as a 6-ethoxy group, can lead to even greater potency, with reported MIC values as low as 3.2 µg/mL. rsc.org

A primary molecular target for the antitubercular action of many benzothiazole-based compounds is the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). researchgate.netabo.fi DprE1 is a crucial flavoprotein involved in the biosynthesis of the mycobacterial cell wall component arabinogalactan. nih.govnih.gov Inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial death. nih.gov

The mechanism of inhibition often involves the formation of a covalent bond between the benzothiazole-based inhibitor and a cysteine residue (Cys387) within the active site of the DprE1 enzyme. nih.gov This covalent modification irreversibly inactivates the enzyme. The development of DprE1 inhibitors is a major focus of current tuberculosis drug discovery efforts, and the benzothiazole scaffold serves as a foundational structure for designing new and potent agents against this validated target. abo.fid-nb.infojapsonline.com

Antioxidant Properties and Free Radical Scavenging Mechanisms

Direct research into the antioxidant properties and free radical scavenging mechanisms of this compound is not extensively documented in current scientific literature. However, the broader class of benzothiazole derivatives has demonstrated notable antioxidant potential, suggesting a possible avenue for future investigation of this specific compound.

Schiff's bases derived from 2-amino-6-bromo benzothiazole have been synthesized and evaluated for their antioxidant capabilities. In one study, a Schiff's base of 2-amino-6-bromo benzothiazole with o-Vanillin demonstrated antioxidant activity, with an IC50 value of 248.82 µg/mL in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. wisdomlib.orgjocpr.com The presence of hydroxyl and methoxy (B1213986) groups in these derivatives is believed to contribute significantly to their radical scavenging activities. wisdomlib.org

Another study on benzothiazole-thiazolidinone derivatives observed that the presence of electron-withdrawing groups, such as bromo and chloro substituents, influenced the antioxidant activity. ijprajournal.com The study noted that the electronegativity of the halogen substituent impacted the DPPH scavenging ability, with the bromo-substituted derivative showing a particular effect. ijprajournal.com

The general antioxidant potential of the benzothiazole scaffold is attributed to its ability to donate a hydrogen atom or an electron to stabilize free radicals. ijprajournal.comresearchgate.net These findings in related compounds underscore the potential of this compound as an antioxidant agent, warranting further specific investigation into its free radical scavenging mechanisms.

Below is a table summarizing the antioxidant activity of a related benzothiazole derivative.

| Compound | Assay | IC50 Value (µg/mL) |

| o-Vanilidine-2-amino-6-bromo benzothiazole | DPPH | 248.82 |

| o-Vanilidine-2-amino-6-chloro benzothiazole | ABTS | 52.36 |

Immunomodulatory Effects (Immunosuppressive and Immunostimulatory Potential)

The immunomodulatory effects of this compound are an emerging area of interest, with some studies on related compounds suggesting potential for both immunosuppressive and immunostimulatory activities.

Research on novel amides of mycophenolic acid with 6-halogenated benzothiazole derivatives, including a 6-bromo derivative, has indicated significantly increased inhibitory properties towards peripheral blood mononuclear cells (PBMCs). This suggests a potential immunosuppressive role for this class of compounds.

Furthermore, studies on 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives have identified compounds with potent immunosuppressive activity against both macrophages and T-lymphocytes. researchgate.net Conversely, other derivatives within the same study were found to be potent immunostimulators of these immune cells, highlighting the nuanced structure-activity relationship that governs the immunomodulatory effects of benzothiazole derivatives. researchgate.net Frentizole, an immunosuppressive agent, also contains a benzothiazole moiety, further supporting the potential of this scaffold in modulating immune responses. analis.com.my

While these studies provide a basis for the potential immunomodulatory activity of this compound, direct experimental evidence for this specific compound is needed to fully elucidate its effects on the immune system.

Enzyme Inhibition Studies (e.g., Urease, α-Glucosidase)

The potential of this compound and its derivatives as enzyme inhibitors has been explored, with a particular focus on urease and α-glucosidase.

Urease Inhibition: While direct studies on this compound are limited, research on related benzothiazole derivatives has shown significant urease inhibitory activity. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for their anti-urease activity. nih.gov Several of these compounds exhibited potent inhibition, with some showing higher activity than the standard inhibitor, thiourea. nih.gov Molecular docking studies suggested that these derivatives bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in their inhibitory action. nih.gov Another study on 1,3,4-oxadiazoles and 1,2,4-triazoles derived from mandelic acid found that compounds with bromo and chloro substituents were strong inhibitors of urease. tandfonline.com

α-Glucosidase Inhibition: A patent for novel oxazine (B8389632) derivatives lists this compound as a related compound in the context of α-glucosidase inhibitors, suggesting its potential in this area. Furthermore, numerous studies on benzothiazole derivatives have demonstrated their potent α-glucosidase inhibitory activity. For example, a series of benzothiazole-triazole derivatives were found to be superior α-glucosidase inhibitors compared to the standard drug, acarbose. semanticscholar.org Similarly, benzothiazole-derived pyrazoline-based thiazole hybrids have been identified as dual inhibitors of both α-glucosidase and urease. nih.gov The inhibitory mechanism is thought to involve the interaction of the benzothiazole scaffold with the active site of the α-glucosidase enzyme. semanticscholar.org

The following table summarizes the α-glucosidase inhibitory activity of some potent benzothiazole-triazole derivatives.

| Compound | IC50 (µM) |

| Derivative 6o | 22.3 |

| Derivative 6s | 20.7 |

| Acarbose (Standard) | 817.38 |

Neuroprotective Research

Currently, there is a lack of direct scientific research on the neuroprotective properties of this compound. However, the broader family of benzothiazole derivatives has been investigated for potential applications in neurodegenerative diseases.

For example, some benzothiazole derivatives have been explored for their ability to inhibit enzymes like acetylcholinesterase, which is a target in the treatment of Alzheimer's disease. Additionally, the general class of benzothiazoles has been noted for its diverse biological activities, which include potential neuroprotective effects. While these findings in related compounds are promising, dedicated studies are required to determine if this compound possesses any neuroprotective activity.

Anthelmintic Activity

A study on novel benzothiazole clubbed fluoroquinolone derivatives revealed that compounds with chloro and nitro substitutions on the benzothiazole ring were more potent in their anthelmintic activity than other substitutions. wisdomlib.org This suggests that the presence of a chloro group, as in this compound, could be a favorable feature for this biological activity.

Furthermore, the synthesis of new 8-bromo-9-chloro-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles has yielded compounds with significant in vitro anthelmintic activity when compared to the standard drug mebendazole. wisdomlib.org These findings highlight the potential of bromo- and chloro-substituted benzothiazole scaffolds in the development of new anthelmintic agents. However, specific evaluation of this compound is necessary to confirm its efficacy.

Role in Catalysis and Reaction Promotion

There is currently no available research to suggest that this compound itself acts as a catalyst or reaction promoter. However, the synthesis of related benzothiazole structures can be promoted by various catalysts. For instance, copper-promoted cycloaddition reactions have been utilized with 2-chloro- or 2-bromobenzothiazoles as reactants to form benzo[d]imidazo[5,1-b]thiazoles. nih.gov This indicates the utility of halogenated benzothiazoles as building blocks in catalyzed synthetic pathways, rather than as catalysts themselves.

Applications in Corrosion Inhibition Studies

While direct studies on the use of this compound as a corrosion inhibitor are not found in the current literature, the benzothiazole scaffold is well-known for its corrosion-inhibiting properties, particularly for copper and its alloys.

Research has shown that derivatives such as 2-amino-6-chlorobenzothiazole (B160215) can act as effective corrosion inhibitors for copper in acidic media. researchgate.net The mechanism of inhibition is attributed to the adsorption of the benzothiazole molecules onto the metal surface, forming a protective film. This adsorption is facilitated by the presence of nitrogen and sulfur atoms in the heterocyclic ring, which can coordinate with the metal ions. researchgate.net The presence of halogen substituents can further influence the electronic properties and adsorption behavior of the inhibitor. Given these characteristics of the benzothiazole class, it is plausible that this compound could exhibit corrosion inhibition properties, though experimental verification is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.